molecular formula C18H17NO3 B14803445 Ethyl 1-(2-Methoxyphenyl)indole-2-carboxylate

Ethyl 1-(2-Methoxyphenyl)indole-2-carboxylate

Cat. No.: B14803445
M. Wt: 295.3 g/mol
InChI Key: POHPBPUZVVEGTB-UHFFFAOYSA-N
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Description

Ethyl 1-(2-Methoxyphenyl)indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by an indole core substituted with an ethyl ester group at the 2-position and a 2-methoxyphenyl group at the 1-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-Methoxyphenyl)indole-2-carboxylate typically involves the reaction of indole-2-carboxylic acid with 2-methoxyphenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent such as toluene. The resulting product is then esterified using ethanol and a catalyst like sulfuric acid to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-Methoxyphenyl)indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the methoxy group, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Indole-2-carboxylic acid derivatives.

    Reduction: Indole-2-carbinol derivatives.

    Substitution: N-alkyl or N-acyl indole derivatives.

Scientific Research Applications

Ethyl 1-(2-Methoxyphenyl)indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(2-Methoxyphenyl)indole-2-carboxylate involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, the indole core and carboxylate group chelate with magnesium ions in the active site of the enzyme, preventing the integration of viral DNA into the host genome . This chelation disrupts the enzyme’s function, thereby inhibiting viral replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(2-Methoxyphenyl)indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. The presence of the 2-methoxyphenyl group enhances its ability to interact with biological targets through π-π stacking and hydrophobic interactions, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

ethyl 1-(2-methoxyphenyl)indole-2-carboxylate

InChI

InChI=1S/C18H17NO3/c1-3-22-18(20)16-12-13-8-4-5-9-14(13)19(16)15-10-6-7-11-17(15)21-2/h4-12H,3H2,1-2H3

InChI Key

POHPBPUZVVEGTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1C3=CC=CC=C3OC

Origin of Product

United States

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